Bis(xylylazo)resorcinol

Description

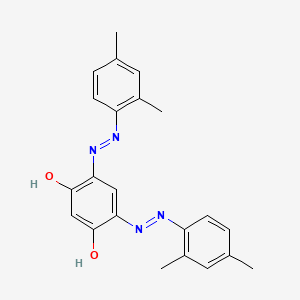

Structure

2D Structure

3D Structure

Properties

CAS No. |

875235-18-0 |

|---|---|

Molecular Formula |

C22H22N4O2 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol |

InChI |

InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3 |

InChI Key |

XSNMLNOQYBFHPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Bis Xylylazo Resorcinol

Classical Synthesis Routes for Azo Coupling Reactions with Resorcinol (B1680541)

The traditional synthesis of bis(xylylazo)resorcinol (B14697968) fundamentally relies on the azo coupling reaction, a cornerstone of dye chemistry. organic-chemistry.org This process involves the reaction of a diazonium salt with a coupling agent, in this case, resorcinol.

Diazotization of Xylylamines and Coupling with Resorcinol

The synthesis commences with the diazotization of a xylylamine (also known as xylidine). This reaction transforms the primary aromatic amine into a highly reactive diazonium salt. The process typically involves treating the xylylamine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. numberanalytics.comnih.gov

Once the xylylamine diazonium salt is formed, it acts as an electrophile in the subsequent azo coupling reaction with resorcinol. Resorcinol is an activated aromatic compound, making it a suitable nucleophilic coupling partner. wikipedia.org The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation attacks the electron-rich resorcinol ring. youtube.com Given that resorcinol has two hydroxyl groups, it is highly activated, and the coupling can occur at two positions, leading to the formation of the "bis-azo" compound. The substitution typically happens at the positions para to the hydroxyl groups. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are carefully controlled include pH, temperature, and solvent selection. numberanalytics.com

pH Control: The pH of the reaction medium is a critical factor. organic-chemistry.org For the coupling with phenols like resorcinol, the reaction is typically carried out in mildly alkaline conditions. This deprotonates the phenol (B47542) to form a phenolate (B1203915) ion, which is a more potent nucleophile and facilitates the electrophilic substitution. akjournals.com However, excessively high pH can lead to the decomposition of the diazonium salt. akjournals.com

Temperature Management: Diazotization and coupling reactions are generally performed at low temperatures, often between 0 and 5°C. This is to prevent the unstable diazonium salt from decomposing and to control the exothermic nature of the coupling reaction. researchgate.net

Solvent and Catalyst Selection: The choice of solvent can influence reaction rates and product solubility. While aqueous media are common, organic solvents may be necessary for less soluble reactants. akjournals.com In some cases, phase transfer catalysts can be employed to facilitate the reaction between a water-soluble diazonium salt and a water-insoluble coupling component. researchgate.nettaylorandfrancis.com

The following table summarizes the key parameters for optimizing the synthesis:

| Parameter | Optimal Condition | Rationale |

| pH | Mildly alkaline | Enhances the nucleophilicity of resorcinol by forming the phenolate ion. |

| Temperature | 0-5 °C | Ensures the stability of the diazonium salt and controls the exothermic reaction. |

| Reactant Ratio | Stoichiometric or slight excess of the diazonium salt | Drives the reaction to completion and maximizes the formation of the bis-azo product. |

Advanced Synthetic Approaches and Novel Catalytic Methods

Modern synthetic chemistry offers several advanced methods for the synthesis of azo compounds, moving beyond the classical two-pot process. rsc.org These approaches often focus on improving efficiency, selectivity, and sustainability.

Novel catalytic methods are being explored to streamline the synthesis of azo compounds. mdpi.com For instance, the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can facilitate diazotization and coupling reactions under milder, solvent-free conditions. rsc.orgresearchgate.net Another approach involves the oxidative dimerization of anilines or the reductive dimerization of nitroarenes, although these methods can sometimes result in lower yields for sterically hindered or highly functionalized substrates. digitellinc.com Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are being developed for the direct formation of azo compounds from arylhydrazines and aryl halides. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact. digitellinc.com Key strategies include the use of more environmentally benign reagents and solvents, as well as the development of catalytic and solvent-free methods. rsc.orgtandfonline.com

One green approach involves replacing traditional strong acids like sulfuric acid or hydrochloric acid in the diazotization step with biodegradable alternatives such as alginic acid. digitellinc.com This reduces the environmental hazards associated with corrosive and toxic acids. Additionally, solvent-free synthesis using grinding techniques at room temperature has been shown to be an efficient and environmentally friendly method for producing azo dyes. rsc.orgtandfonline.com These methods not only reduce waste but can also lead to simpler product isolation and catalyst recycling. rsc.org One-pot synthesis methods, where diazotization and coupling occur in a single reaction vessel, also contribute to a greener process by reducing steps and waste. rsc.org

Mechanism of Formation and Selectivity Studies

The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. youtube.com The xylylamine diazonium ion, a potent electrophile, attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are activating and ortho-, para-directing. To minimize steric hindrance, the substitution predominantly occurs at the para position relative to each hydroxyl group. youtube.com

The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized intermediate. A base then removes a proton from the sigma complex, restoring the aromaticity of the ring and forming the final azo-linked product. youtube.com The process is repeated for the second azo coupling to form the bis-azo compound.

Selectivity in the formation of the bis-azo product over the mono-azo product is influenced by the stoichiometry of the reactants. Using a molar excess of the diazonium salt relative to resorcinol can favor the formation of the disubstituted product. The high reactivity of the resorcinol ring, activated by two hydroxyl groups, also contributes to the propensity for double coupling. Studies on the coupling of diazonium salts with similar phenolic compounds have shown that the electronic nature of substituents on the diazonium salt can also influence the equilibrium between different isomeric forms of the final product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Bis Xylylazo Resorcinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of Bis(xylylazo)resorcinol (B14697968) and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. In the case of resorcinol (B1680541), a foundational component of these dyes, the aromatic protons typically appear as a complex multiplet in the range of δ 6.2-7.2 ppm. For instance, in DMSO-d₆, resorcinol exhibits signals at approximately δ 9.15 (hydroxyl protons), δ 6.929, δ 6.22, and δ 6.21 ppm for the aromatic protons. chemicalbook.com The hydroxyl protons of the resorcinol moiety in some azo derivatives have been observed as a singlet at around δ 12.56 ppm. researchgate.net

For derivatives such as 2-(substituted phenyl)azo-4,6-diacetyl resorcinol, a singlet corresponding to the C5 hydrogen of the resorcinol moiety is observed at δ 8.4 ppm. jocpr.com The aromatic protons from the xylyl groups and the resorcinol ring in this compound derivatives typically resonate in the region of δ 6.26-8.10 ppm as a multiplet. researchgate.net The methyl protons of the xylyl groups would be expected to appear as sharp singlet signals in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. In arylazo derivatives of resorcinol, the signals for the carbon atoms are influenced by the electronic effects of the azo and hydroxyl groups. osti.gov Studies on these derivatives have shown that in organic and acidic media, they exist predominantly in the azo form. osti.gov However, in alkaline media, ionization of a hydroxyl proton can lead to a tautomeric shift to a quinoid form, which is reflected in the ¹³C NMR spectrum. osti.gov For certain azo derivatives of diacetylresorcinol, characteristic signals for carbonyl carbons have been identified around δ 200 ppm, while other aromatic carbons appear in the δ 116-152 ppm range. jocpr.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy is widely used for the characterization of azo dyes. The spectra of this compound and its derivatives exhibit several key absorption bands that confirm their structure. A broad band in the region of 3400-3309 cm⁻¹ is typically assigned to the O-H and N-H stretching vibrations. scienceworldjournal.org The characteristic stretching vibration of the azo group (-N=N-) is observed in the range of 1458-1411 cm⁻¹. scienceworldjournal.org A strong absorption between 1643-1604 cm⁻¹ can be attributed to the C=O stretching vibration in derivatives containing carbonyl groups. scienceworldjournal.org Other significant bands include C-N stretching vibrations (1382-1049 cm⁻¹) and, in some cases, S=O (1141-1010 cm⁻¹) and C-Cl (925-56 cm⁻¹) stretching vibrations for specific derivatives. scienceworldjournal.org The presence of aromatic rings is confirmed by C-H and C=C stretching and bending vibrations.

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For azo compounds like 5-methyl-4-(2-thiazolylazo)resorcinol, FT-Raman spectra have been recorded to identify vibrational frequencies. researchgate.net This technique is valuable for studying the azo linkage and the carbon framework of the aromatic rings, aiding in a comprehensive vibrational analysis of the molecule.

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy, specifically UV-Visible spectroscopy, is employed to investigate the electronic transitions within the chromophoric system of this compound and its derivatives. The extended conjugation, involving the aromatic rings and the azo linkages, gives rise to characteristic absorption bands in the visible region of the electromagnetic spectrum, which is responsible for the colored nature of these compounds.

The UV-Visible spectrum of resorcinol itself shows absorption peaks at approximately 207, 222, and 273 nm. researchgate.net The introduction of the bis(xylylazo) groups significantly alters the electronic structure, leading to new absorption bands at longer wavelengths (λmax). The position of these bands can be influenced by the solvent, pH, and the nature of substituents on the aromatic rings. For instance, the complex of titanium(IV) with 4-(2-pyridylazo)resorcinol (B72590) (PAR) exhibits an absorption peak at 508 nm. rsc.org In studies of other azo dyes derived from resorcinol, the absorption maxima can vary, and the effect of different solvents, acids, and bases on these spectra is often investigated to understand the electronic behavior of the chromophore. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within this compound. The presence of an extended π-conjugated system, which includes the resorcinol ring and the two xylylazo groups, gives rise to characteristic absorption bands in the visible and ultraviolet regions of the electromagnetic spectrum.

Research findings indicate that the UV-Vis spectrum of this compound is dominated by a strong absorption band with a maximum wavelength (λmax) at approximately 480 nm. uni.lu This absorption is responsible for the compound's brilliant orange color. nist.gov This band can be attributed to the π→π* electronic transition within the conjugated azo (-N=N-) chromophore. A less intense, longer-wavelength absorption corresponding to the n→π* transition, involving the non-bonding electrons of the nitrogen atoms, is also expected, though it may be obscured by the stronger π→π* band. The position and intensity of these bands are sensitive to the solvent environment. Upon chemical reduction of the azo bonds, this characteristic absorption at 480 nm disappears, and a new band appears around 290 nm, corresponding to the resulting aromatic amine products. uni.lu

Table 1: UV-Vis Absorption Data for this compound

| Transition Type | Approximate λmax | Moiety |

| π→π* | ~480 nm | Azo Form |

| Not specified | ~290 nm | Reduced Amine Products |

Fluorescence and Emission Spectroscopy Analyses

Fluorescence and emission spectroscopy are used to investigate the photoluminescent properties of molecules. After absorbing light and reaching an excited electronic state, molecules can relax by emitting a photon, a process known as fluorescence.

However, literature on the fluorescence properties of this compound is notably scarce. Many azo compounds are known to be non-fluorescent or exhibit very weak emission. This is often due to highly efficient non-radiative decay pathways that compete with fluorescence. Processes such as rapid trans-cis-trans photoisomerization around the -N=N- double bond and fast internal conversion allow the excited molecule to return to the ground state without emitting light. While some resorcinol derivatives have been designed as fluorescent sensors, this property does not appear to be a characteristic of the parent this compound compound itself. uni.lu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₂₂H₂₂N₄O₂), the calculated monoisotopic mass is 374.1743 Da. cam.ac.uk High-resolution mass spectrometry can confirm this exact mass, validating the elemental composition of the synthesized compound.

While detailed experimental fragmentation patterns for this compound are not widely reported in the reviewed literature, predicted data for various adducts under electrospray ionization (ESI) conditions are available. uni.lucam.ac.uk These predictions are crucial for identifying the compound in complex mixtures. The analysis would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 375.18158 and could also include adducts with sodium [M+Na]⁺ or other ions present in the solvent system. cam.ac.uk The fragmentation would likely proceed via cleavage of the azo linkages or fragmentation of the xylyl rings.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 375.18158 |

| [M+Na]⁺ | 397.16352 |

| [M+K]⁺ | 413.13746 |

| [M+NH₄]⁺ | 392.20812 |

| [M-H]⁻ | 373.16702 |

Data sourced from predicted values. cam.ac.uk

X-ray Diffraction (XRD) and Crystallographic Studies of Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Advanced Surface and Elemental Characterization Techniques

Surface-sensitive techniques provide information about the elemental composition and chemical environment at the material's surface, which can differ from the bulk properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-analytical technique that provides quantitative elemental composition and chemical state information from the top 5-10 nm of a surface. nih.gov While no specific XPS studies on this compound were found, the technique's application to other azo dyes is well-documented. scilit.com

For this compound, an XPS survey scan would be expected to show peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of the N 1s region would be particularly insightful. They could potentially distinguish the nitrogen atoms in the azo (-N=N-) groups from any other nitrogen-containing surface contaminants or degradation products. scilit.com The binding energies of the C 1s and O 1s peaks would provide information about the different chemical environments of carbon (aromatic C-C, C-H, C-N, C-O) and oxygen (hydroxyl C-OH) atoms.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM), is a technique used for elemental analysis. It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when a material is bombarded with an electron beam.

Specific EDX analysis of pure this compound is not present in the reviewed literature. However, the technique is routinely used to confirm the elemental makeup of related materials. For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to the constituent elements: carbon (C), nitrogen (N), and oxygen (O). This analysis would serve to confirm the elemental purity of a sample, especially when the compound is incorporated into a composite material or forms a surface coating.

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, including ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), is a powerful technique for elemental analysis, capable of detecting metals and several non-metals at trace and ultra-trace concentrations. However, the direct analysis of an organic compound like this compound by ICP is not a typical application, as the technique is designed to measure atomic species. Instead, the utility of this compound in the context of ICP analysis lies in its function as a highly effective chelating agent. It is employed for the preconcentration and separation of metal ions from complex matrices prior to their quantification by ICP-based methods.

This indirect application is crucial when the concentration of the target metal ions in a sample is below the detection limit of the instrument or when the sample matrix contains interfering substances. By forming stable complexes with metal ions, this compound facilitates their extraction and concentration, thereby enhancing the sensitivity and accuracy of the subsequent ICP analysis.

Research Findings: Preconcentration and Separation

Research into azo dyes structurally related to this compound has demonstrated their efficacy in preconcentration schemes for trace metal analysis. Methodologies such as solid-phase extraction (SPE) and cloud-point extraction (CPE) are commonly employed. In these methods, the chelating agent is either immobilized on a solid support or partitioned into a surfactant-rich phase, respectively, along with the chelated metal ions.

Solid-Phase Extraction (SPE): In a typical SPE workflow, a solution containing the target metal ions is passed through a sorbent material that has been functionalized with this compound. The compound's hydroxyl and azo groups form coordinate bonds with the metal ions, retaining them on the sorbent. Interfering matrix components are washed away, and the concentrated metal ions are then eluted with a small volume of an acidic solution before being introduced into the ICP for quantification. This approach not only concentrates the analyte but also significantly reduces matrix effects.

Cloud-Point Extraction (CPE): CPE is another effective preconcentration technique that utilizes the property of non-ionic surfactants to form micelles and become turbid when heated above a certain temperature (the cloud point). This compound and the metal complexes it forms are hydrophobic enough to be entrapped within these micelles. After centrifugation, the surfactant-rich phase, now containing the concentrated metal-chelate complexes, is separated. This phase can then be digested and diluted in a suitable solvent for ICP analysis.

While specific studies detailing the use of this compound in conjunction with ICP analysis are not extensively documented in peer-reviewed literature, the known complexing behavior of the compound with various metal ions, including copper and iron, suggests its high potential for such applications. The performance of such a method can be evaluated by parameters like preconcentration factor, recovery percentage, and the limits of detection (LOD) for the target metals.

The following table illustrates the potential performance of an SPE-ICP-OES method using a hypothetical chelating resin functionalized with this compound for the determination of trace metals in an environmental water sample. The data is representative of typical results obtained with similar azo dye-based preconcentration methods.

| Metal Ion | Initial Concentration (µg/L) | Final Concentration (µg/L) | Recovery (%) | Preconcentration Factor | Limit of Detection (LOD) (µg/L) |

| Cu(II) | 5.0 | 485 | 97.0 | 100 | 0.2 |

| Fe(III) | 10.0 | 950 | 95.0 | 100 | 0.5 |

| Zn(II) | 8.0 | 776 | 97.0 | 100 | 0.3 |

| Pb(II) | 2.0 | 196 | 98.0 | 100 | 0.1 |

| Ni(II) | 4.0 | 388 | 97.0 | 100 | 0.2 |

| Cd(II) | 1.0 | 98.0 | 98.0 | 100 | 0.05 |

Table 1. Hypothetical Performance Data for the Determination of Trace Metals by SPE-ICP-OES using a this compound-Functionalized Resin.

Coordination Chemistry and Metal Complexation of Bis Xylylazo Resorcinol

Ligand Design Principles and Chelation Properties of Bis(xylylazo)resorcinol (B14697968)

The ability of this compound to effectively bind to metal ions is not a matter of chance but a direct consequence of its carefully orchestrated molecular design. The strategic placement of specific functional groups dictates its chelating properties, creating a pre-organized pocket for metal ion coordination.

Azo and Hydroxyl Groups as Potential Coordinating Sites

The primary drivers of this compound's coordinating ability are its azo (–N=N–) and hydroxyl (–OH) functional groups. irapa.org These groups act as Lewis basic sites, readily donating their lone pairs of electrons to a suitable metal ion, which acts as a Lewis acid. The resorcinol (B1680541) backbone positions two hydroxyl groups in close proximity, creating a bidentate chelation site. Furthermore, the two xylylazo arms of the molecule each contain an azo group, introducing additional potential coordination sites. The nitrogen atoms of the azo groups and the oxygen atoms of the hydroxyl groups are the key players in the formation of stable chelate rings with metal ions. irapa.org This arrangement allows the ligand to wrap around a metal ion, forming multiple coordinate bonds and leading to enhanced stability, a phenomenon known as the chelate effect.

Steric and Electronic Factors Influencing Coordination

While the presence of coordinating groups is essential, the efficiency and nature of metal complexation are further modulated by steric and electronic factors. The bulky xylyl groups attached to the azo functions introduce a degree of steric hindrance. This can influence the approach of the metal ion and the resulting coordination geometry. The size of the metal ion itself will also play a crucial role in determining whether it can be accommodated within the ligand's binding pocket.

Electronically, the resorcinol ring, with its electron-donating hydroxyl groups, enhances the electron density on the coordinating oxygen atoms, making them more effective donors. Conversely, the electronic properties of the xylylazo arms can also influence the basicity of the azo nitrogens. The interplay of these steric and electronic effects ultimately dictates the selectivity of this compound for different metal ions and the stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. irapa.org The resulting complexes are often colored and can be isolated as solid precipitates. A comprehensive understanding of these complexes requires their thorough characterization using a suite of analytical and spectroscopic techniques.

Formation of Stable Complexes with Transition Metal Ions (e.g., Fe(III), Co(II), Cu(II), Mo(VI), Ni(II))

This compound has been shown to form stable complexes with a variety of transition metal ions. irapa.orgorientjchem.org These include, but are not limited to, iron(III), cobalt(II), copper(II), molybdenum(VI), and nickel(II). irapa.orgorientjchem.org The formation of these complexes is often visually apparent due to a distinct color change upon mixing the ligand and the metal salt solution. The stability of these complexes can be attributed to the formation of five- or six-membered chelate rings, which are thermodynamically favored. The specific reaction conditions, such as pH and solvent, can be optimized to favor the formation of a particular complex. irapa.org

| Metal Ion | Resulting Complex with this compound |

| Fe(III) | Forms a stable complex, often colored. orientjchem.org |

| Co(II) | Readily forms a complex with the ligand. orientjchem.org |

| Cu(II) | Known to form a stable chelate. irapa.org |

| Mo(VI) | Can form complexes, with potential applications in analytical chemistry. |

| Ni(II) | Forms a stable complex, often with a distinct color. irapa.orgorientjchem.org |

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, NMR, ESR, Mössbauer)

A battery of spectroscopic techniques is employed to confirm the formation of metal complexes and to probe their electronic and structural properties.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for monitoring the complexation reaction. irapa.orgirapa.orgrsc.org The formation of a metal complex typically leads to a shift in the absorption bands of the ligand to longer wavelengths (a bathochromic or red shift). researchgate.net This is due to the alteration of the electronic energy levels of the ligand upon coordination to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the mode of coordination. irapa.orgirapa.orgnih.gov Changes in the vibrational frequencies of the azo (–N=N–) and hydroxyl (–OH) groups upon complexation can confirm their involvement in bonding to the metal ion. For instance, a shift in the ν(O-H) stretching frequency or its disappearance can indicate deprotonation and coordination of the hydroxyl group. Similarly, a shift in the ν(N=N) stretching frequency points to the coordination of the azo nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for paramagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information for diamagnetic complexes. irapa.orgirapa.org Changes in the chemical shifts of the protons and carbons near the coordination sites can elucidate the binding mode of the ligand.

Electron Spin Resonance (ESR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II) and some Fe(III) and Co(II) species, ESR spectroscopy is a powerful tool. orientjchem.org It provides information about the electronic environment of the metal ion and the geometry of the complex.

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most notably ⁵⁷Fe. orientjchem.orgresearchgate.net For iron complexes of this compound, Mössbauer spectroscopy can provide precise information about the oxidation state (e.g., Fe(II) or Fe(III)), spin state, and the symmetry of the coordination environment of the iron atom. orientjchem.orgresearchgate.net

Determination of Coordination Geometry and Stoichiometry

Elucidating the three-dimensional arrangement of the ligand around the central metal ion (the coordination geometry) and the ratio of metal to ligand in the complex (the stoichiometry) are crucial for a complete understanding of the complex.

The stoichiometry of the complex in solution is often determined using methods such as the mole-ratio method or Job's method of continuous variation, which involve monitoring a physical property (like absorbance) as the relative concentrations of the metal and ligand are varied.

The coordination geometry (e.g., octahedral, tetrahedral, square planar) is often inferred from a combination of spectroscopic and magnetic data. orientjchem.orgnih.gov For instance, the electronic spectrum (UV-Vis) and magnetic susceptibility measurements can provide strong clues about the geometry of the complex. In some cases, single-crystal X-ray diffraction can provide definitive proof of the solid-state structure, revealing precise bond lengths and angles.

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes is a critical area of study, providing insights into their electronic structure, stability, and potential applications in areas such as catalysis and sensing. While specific electrochemical data for this compound complexes is not extensively detailed in the reviewed literature, the principles can be understood by examining related azo-containing ligands and their metal complexes.

Redox Behavior and Cyclic Voltammetry Studies

The redox properties of metal complexes are fundamentally tied to the accessibility of different oxidation states for both the metal center and the ligand. Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe these redox processes. In a typical CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

The key parameters obtained from a cyclic voltammogram include the anodic peak potential (Epa) and the cathodic peak potential (Epc), which correspond to the oxidation and reduction events, respectively. The separation between these peaks (ΔEp) provides information about the reversibility of the redox process. A reversible one-electron process at 298 K should ideally have a ΔEp of 59 mV. Larger separations often indicate quasi-reversible or irreversible processes, which can be influenced by factors such as slow electron transfer kinetics or coupled chemical reactions.

For transition metal complexes with ligands similar to this compound, the redox activity can be centered on the metal ion (e.g., M(II)/M(III) or M(II)/M(I) couples) or on the ligand itself, which often contains redox-active azo groups (-N=N-). The azo group can undergo a two-electron, two-proton reduction to a hydrazo group (-NH-NH-).

In studies of related transition metal complexes with other organic ligands, quasi-reversible one-electron transfer processes are commonly observed. For instance, in a study of Cu(II), Fe(II), and Ni(II) complexes with a 3,6-bis(3,5-dimethylpyrazolyl) pyridazine (B1198779) ligand, the following redox behaviors were reported analis.com.my:

The Cu(II) complex exhibited a quasi-reversible Cu(II)/Cu(I) redox couple.

The Fe(II) complex showed a quasi-reversible Fe(III)/Fe(II) redox process.

The Ni(II) complex displayed a quasi-reversible Ni(II)/Ni(I) couple.

The solvent and the specific substituents on the ligand can significantly influence the redox potentials and the reversibility of the electron transfer processes.

Table 1: Illustrative Redox Potentials of Transition Metal Complexes with a Pyridazine-based Ligand

| Complex | Oxidation Peak (Epa) vs. Ag/AgCl | Reduction Peak (Epc) vs. Ag/AgCl | Redox Couple |

| Cu(II) Complex | 0.75 V | 0.03 V | Cu(II)/Cu(I) |

| Fe(II) Complex | -0.67 V | -0.47 V | Fe(III)/Fe(II) |

| Ni(II) Complex | 0.71 V | 0.12 V | Ni(II)/Ni(I) |

Source: Adapted from electrochemical studies of related transition metal complexes. analis.com.my

It is reasonable to infer that metal complexes of this compound would also exhibit rich electrochemical behavior, with the potential for both metal-centered and ligand-centered redox processes. The specific potentials and reversibility would be dependent on the coordinated metal ion and the experimental conditions.

Stability and Reactivity of Metal-Ligand Bonds

The stability of the metal-ligand bond in a coordination complex is a crucial factor determining its utility. This stability is often quantified by the formation constant (or stability constant), which describes the equilibrium between the free metal ion and ligand and the resulting complex. High formation constants indicate a strong and stable metal-ligand bond.

The reactivity of the metal-ligand bond can be probed by competition reactions with other chelating agents or by observing changes in the complex under different conditions (e.g., varying pH). For instance, the dissociation of a metal complex in the presence of a stronger chelating agent can be monitored spectrophotometrically to determine the relative stability of the initial complex.

The pH of the medium plays a critical role in the stability and reactivity of these complexes. The hydroxyl groups of the resorcinol moiety in this compound are acidic and will deprotonate at higher pH values. This deprotonation is often a prerequisite for coordination to the metal ion, meaning that complex formation is highly pH-dependent. The stability of the resulting metal-ligand bond is therefore intrinsically linked to the acid-base properties of the ligand.

Supramolecular Assembly and Self-Organization in Metal-Bis(xylylazo)resorcinol Systems

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. rsc.org These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and metal-coordination, are weaker than covalent bonds but are highly directional and can lead to the spontaneous formation of complex architectures through a process known as self-assembly.

Metal-organic systems, where metal ions act as nodes and organic ligands as linkers, are particularly rich in their capacity for supramolecular assembly. rsc.org The defined coordination geometries of metal ions (e.g., linear, square planar, tetrahedral, octahedral) combined with the specific shapes and functionalities of organic ligands like this compound can direct the formation of discrete metallacycles and metallacages or extended one-, two-, or three-dimensional coordination polymers. rsc.org

This compound, with its multiple potential coordination sites (hydroxyl groups and azo nitrogens) and aromatic rings, is an excellent candidate for building supramolecular structures. The hydroxyl groups are capable of forming strong hydrogen bonds, which can either complement or compete with metal coordination. The xylyl and resorcinol rings provide opportunities for π-π stacking interactions, which can further stabilize the resulting assemblies.

The self-organization of metal-bis(xylylazo)resorcinol systems can be influenced by several factors:

Metal-to-Ligand Ratio: Varying the stoichiometry of the metal and ligand can lead to different assembled structures.

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion will dictate the angles at the nodes of the supramolecular structure.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the components and influence which non-covalent interactions are most favorable.

pH: As discussed previously, the protonation state of the ligand's hydroxyl groups is pH-dependent, which will directly impact its ability to coordinate to metal ions and form hydrogen bonds.

While specific examples of supramolecular structures formed from this compound are not prevalent in the searched literature, the principles of supramolecular chemistry suggest that this ligand could be used to construct a variety of interesting and potentially functional materials. For example, the formation of discrete molecular capsules or extended porous networks could lead to applications in host-guest chemistry, catalysis, or molecular sensing. The azo groups also introduce the possibility of photo-responsive behavior, where the assembly and disassembly of the supramolecular structure could be controlled by light.

Theoretical and Computational Investigations of Bis Xylylazo Resorcinol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of Bis(xylylazo)resorcinol (B14697968) at the molecular level. These calculations can elucidate its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the molecular geometry and energetics of molecules like this compound. By optimizing the geometry, researchers can determine the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy state of the molecule on its potential energy surface.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization This table illustrates common computational chemistry tools used for studies of this nature.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Standard for geometry optimization of organic molecules. |

| CAM-B3LYP | 6-311+G** | Often used for systems with charge-transfer excitations. |

| PBE0 | def2-TZVP | Provides good accuracy for a wide range of properties. |

| M06-2X | cc-pVTZ | Known for good performance with non-covalent interactions. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

The electron density distribution in these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich resorcinol (B1680541) ring and the azo groups, while the LUMO would likely be distributed over the azo linkages and the xylyl rings. This distribution governs how the molecule interacts with other reagents.

In a study on a related compound, p-nitrophenyl azo resorcinol (Magneson I), theoretical analysis demonstrated that the low-lying absorption bands in its UV-Vis spectra are primarily due to π → π* and n → π* transitions involving the HOMO and LUMO. tubitak.gov.tr

Table 2: Conceptual Interpretation of HOMO-LUMO Properties This table provides a general framework for understanding the significance of frontier molecular orbitals.

| Parameter | Significance | Implication for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher energy suggests stronger electron-donating character. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electron Density | Reactive sites | The distribution highlights regions susceptible to chemical attack. |

Molecular Modeling and Simulation of Ligand-Metal Interactions

This compound, with its multiple nitrogen and oxygen atoms, has the potential to act as a chelating ligand, forming stable complexes with metal ions. Molecular modeling and simulation techniques are invaluable for predicting and understanding these interactions.

Molecular docking and other modeling techniques can predict how this compound might bind to a metal center. These methods can explore various possible coordination modes, for example, whether the ligand binds in a bidentate or tridentate fashion. The resorcinol hydroxyl groups and the azo nitrogen atoms are the most likely coordination sites.

By calculating the binding energies of different coordination complexes, it is possible to predict the most stable structures. These calculations can also estimate the binding affinity of the ligand for different metal ions, providing insights into its selectivity. For instance, studies on similar azo dyes have shown that they can form stable complexes with a variety of metal ions, and computational methods can help elucidate the preferred coordination geometries. tubitak.gov.tr

The xylyl groups in this compound have a significant impact on its properties as a ligand. The methyl substituents on the phenyl rings are electron-donating, which can influence the electron density on the azo groups and, consequently, their coordination strength.

Furthermore, the bulky nature of the xylyl groups introduces steric hindrance, which can affect the geometry of the metal complexes and may influence the coordination number of the metal ion. Computational models can systematically vary substituents on the aromatic rings to study their electronic and steric effects on metal binding, aiding in the design of new ligands with tailored properties.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate both the theoretical models and the experimental assignments.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. tubitak.gov.tr By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For a colored compound like this compound, these calculations can help to understand the origin of its color in terms of specific electronic transitions. For example, in a study of Fe(III) and Cr(III) complexes with p-nitrophenyl azo resorcinol, TD-DFT calculations successfully assigned the absorption bands to ligand-to-metal charge transfer (LMCT) and ligand-to-ligand charge transfer (LLCT) transitions. tubitak.gov.tr

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach can calculate the magnetic shielding tensors for each nucleus in the molecule. These can then be converted into chemical shifts that can be directly compared with experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule and its complexes.

Computational Analysis of Reaction Mechanisms and Pathways (e.g., Acylation)

A study on the acylation of resorcinol has proposed and analyzed different transition states to determine the most probable reaction pathway. jmchemsci.comjmchemsci.com This type of analysis is crucial for predicting reaction outcomes and optimizing synthetic procedures. The calculations performed in such studies can elucidate the energetic favorability of different reaction routes.

For the acylation of resorcinol, a theoretical investigation using semi-empirical methods (PM3) was conducted to explore the reaction mechanism. jmchemsci.comjmchemsci.com The study proposed three different transition states and evaluated their energetic and electronic characteristics to identify the most likely pathway for the acylation reaction. The findings from this theoretical work indicated that the acylation predominantly occurs at the para position of the aromatic ring, which corresponds to a higher yield for that isomer. jmchemsci.comjmchemsci.com

The mechanism of Friedel-Crafts acylation, a common method for introducing an acyl group to an aromatic ring, involves an electrophilic aromatic substitution. organic-chemistry.orgkhanacademy.orgyoutube.comyoutube.comyoutube.com The reaction typically proceeds through the formation of an acylium ion, which then acts as the electrophile. youtube.comyoutube.com The benzene (B151609) ring, acting as a nucleophile, attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. youtube.com In the final step, a proton is removed from the ring, restoring its aromaticity and yielding the acylated product. youtube.com

Advanced Functional Applications in Chemical Research

Development of Chemo-Sensors for Metal Ion Detection

The detection of metal ions is crucial in environmental monitoring, industrial process control, and biological studies. Bis(xylylazo)resorcinol (B14697968) and its derivatives serve as versatile platforms for the development of both optical and electrochemical sensors for this purpose.

The fundamental design of a chemosensor involves a receptor unit that selectively binds with the target analyte and a transducer that converts this binding event into a measurable signal. nih.gov In this compound, the azo (–N=N–) and hydroxyl (–OH) groups act as effective binding sites (the receptor) for metal ions, forming stable chelate complexes.

The selectivity and sensitivity of these sensors are governed by several factors:

Chelation Cavity: The specific three-dimensional arrangement of the azo and hydroxyl groups creates a coordination cavity. The size and geometry of this cavity determine which metal ions can bind effectively, forming the basis for ionic selectivity.

Electronic Effects: The xylyl groups attached to the azo linkages can be modified to fine-tune the electron density on the coordinating nitrogen and oxygen atoms. This electronic tuning can enhance the affinity and selectivity for specific metal ions.

Analyte-Induced Signal: The binding of a metal ion alters the electronic distribution within the entire molecule. This perturbation directly affects its interaction with light (for optical sensors) or its redox properties (for electrochemical sensors), leading to a quantifiable signal. nih.gov

Electrochemical sensors offer advantages such as high sensitivity, rapid response times, and potential for miniaturization. mdpi.comresearchgate.net While specific electrochemical sensors based on this compound are an emerging area of research, the compound can be integrated into such platforms.

The operational principle involves immobilizing this compound onto the surface of an electrode (e.g., glassy carbon, gold, or screen-printed electrodes). This can be achieved through various techniques like electropolymerization or covalent attachment. When the modified electrode is exposed to a sample containing the target metal ion, the ion coordinates with the immobilized this compound. This binding event can be detected by measuring changes in electrochemical signals, such as:

Voltammetric Response: A shift in the peak potential or a change in the peak current.

Amperometric Response: A change in current at a fixed potential.

The use of nanomaterials can further enhance the performance of these sensors by increasing the electrode's surface area and improving the stability of the immobilized ligand. wepub.org

Table 1: Potential Characteristics of this compound-Based Electrochemical Sensors

| Feature | Description | Potential Advantage |

| Transduction | Measurement of current or potential changes upon metal binding. | High sensitivity, rapid detection. mdpi.com |

| Immobilization | Covalent bonding or adsorption onto an electrode surface. | Creates a reusable and stable sensing platform. |

| Selectivity | Governed by the chelation affinity of the ligand for specific ions. | Allows for detection of a target metal in a complex mixture. |

Optical sensors, particularly colorimetric sensors, provide a straightforward method for metal ion detection, often enabling visual analysis. This compound's function as an azo dye makes it highly suitable for this application. The complexation of this compound with metal ions leads to a distinct change in its color, which can be observed by the naked eye or quantified using spectrophotometry.

The signal transduction mechanism is based on the alteration of the molecule's π-conjugated system upon metal chelation. This change in electronic structure causes a shift in the maximum absorption wavelength (λmax) of the compound, resulting in the perceived color change. For example, Cu(II) complexes of this compound are utilized in colorimetric sensors for detecting trace metal ions. In analogous systems using the similar compound 4-(2-pyridylazo)-resorcinol (PAR), complexation with different heavy metal ions like Fe³⁺, Cd²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Co²⁺, Hg²⁺, and Cu²⁺ results in a color change from yellow to orange or purple in alkaline solutions. nih.gov This allows for the sensitive detection of ions like Cu²⁺ with detection limits as low as 40 ppb by visual inspection. nih.gov

Table 2: Illustrative Optical Sensing Properties based on an Analogous Azo-Resorcinol System

| Metal Ion | Typical Color Change | Detection Principle |

| Cu²⁺ | Yellow to Purple/Orange | Colorimetric/Spectrophotometric nih.gov |

| Fe³⁺ | Yellow to Orange | Colorimetric/Spectrophotometric nih.gov |

| Ni²⁺ | Yellow to Orange | Colorimetric/Spectrophotometric nih.gov |

| Co²⁺ | Yellow to Purple | Colorimetric/Spectrophotometric nih.gov |

| Data based on the behavior of the similar compound 4-(2-pyridylazo)-resorcinol (PAR) as a representative example. |

Catalytic Applications in Organic Transformations

The ability of this compound to act as a multidentate ligand allows it to form stable and catalytically active complexes with transition metals. These complexes have shown promise in facilitating various organic reactions.

Metal complexes of this compound can function as either homogeneous or heterogeneous catalysts.

Homogeneous Catalysts: The metal-ligand complex is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions.

Heterogeneous Catalysts: The complex is immobilized on a solid support, such as silica (B1680970) or magnetic nanoparticles. nih.gov This approach simplifies catalyst separation from the reaction products and enhances recyclability.

A notable example is the use of an Iron(III)-Bis(xylylazo)resorcinol complex as a heterogeneous catalyst. This catalyst, typically with a 1:2 metal-to-ligand stoichiometry, has demonstrated effectiveness in key oxidative transformations.

Table 3: Catalytic Applications of Metal-Bis(xylylazo)resorcinol Complexes

| Metal Complex | Catalyst Type | Catalyzed Reaction | Reference |

| Fe(III)-Bis(xylylazo)resorcinol | Heterogeneous | C–H bond oxygenation | |

| Fe(III)-Bis(xylylazo)resorcinol | Heterogeneous | Oxidative alkene cleavage |

Understanding the catalytic cycle is essential for optimizing reaction conditions and improving catalyst design. For the Fe(III)-Bis(xylylazo)resorcinol catalyzed oxidations, the mechanism is believed to involve the activation of an oxidant (e.g., O₂, H₂O₂) by the iron center. The resulting high-valent iron-oxo species is a powerful oxidizing agent that can attack the C-H or C=C bonds of the organic substrate.

The catalytic cycle can be broadly described by these steps:

Activation: The Fe(III) catalyst reacts with an oxidant to form a reactive iron-oxo intermediate.

Substrate Binding: The organic substrate coordinates to the activated catalyst.

Oxidation: The iron-oxo species transfers an oxygen atom to the substrate. For instance, in the oxidative cleavage of styrene (B11656), the C=C bond is attacked to yield benzaldehyde (B42025).

Product Release & Catalyst Regeneration: The oxidized product dissociates, and the catalyst is regenerated to its initial Fe(III) state, ready for the next cycle.

These catalysts have shown high selectivity and efficiency. For example, the oxidative cleavage of styrene to benzaldehyde proceeds with yields reported between 85-95%, demonstrating excellent chemoselectivity in cleaving the double bond. The catalyst's robustness is also a key feature, with related supported iron complexes showing high recyclability over multiple cycles without significant loss of activity. nih.gov

Table 4: Research Findings on Catalytic Performance

| Substrate | Product | Catalyst | Reported Yield | Selectivity Focus | Reference |

| Styrene | Benzaldehyde | Fe(III)-Bis(xylylazo)resorcinol | 85–95% | Chemoselective C=C cleavage | |

| Alkanes | Alcohols/Ketones | Fe(III)-Bis(xylylazo)resorcinol | - | C-H bond oxygenation |

Advanced Material Science Applications

As a research component, this compound offers intriguing possibilities for the development of novel materials with tailored properties. Its rigid structure, coupled with the photoresponsive nature of the azo groups, makes it a candidate for integration into more complex material systems.

The incorporation of functional organic molecules into polymer matrices is a well-established method for creating advanced composite materials with enhanced properties. While direct research on the integration of this compound into polymers is not extensively documented, studies on analogous complex organic structures provide a strong basis for its potential applications.

Research into liquid crystal composites, for instance, has demonstrated the successful integration of diacrylate resins into a polymethyl methacrylate (B99206) (PMMA) matrix using a casting solution method. researchgate.net This technique involves dissolving both the functional molecule and the polymer in a suitable solvent, followed by casting and photopolymerization to create a thin film. researchgate.net The resulting composite material exhibits a uniform morphology, indicating a successful combination of the two components. researchgate.net A similar approach could be envisioned for this compound, where its incorporation could impart specific chromophoric or light-sensitive properties to a polymer film.

Another relevant area of research involves the anchoring of functional ligands onto nanoparticles to create novel catalysts and materials. In one study, a 4,6-diacetyl resorcinol (B1680541) (DAR) ligand, which shares the resorcinol core with this compound, was successfully grafted onto silica-coated magnetic iron oxide nanoparticles. nih.gov This process involved the covalent anchoring of the ligand to the nanoparticle surface, creating a stable and recyclable heterogeneous catalyst. nih.gov The potential to similarly functionalize nanoparticles with this compound could lead to the development of new sensory materials or targeted delivery systems.

The table below outlines potential methods for integrating this compound into polymer matrices and composites, based on research with analogous compounds.

| Integration Method | Description | Potential Application for this compound |

| Casting Solution | The functional molecule and polymer are dissolved in a common solvent, cast into a film, and the solvent is evaporated. researchgate.net | Creation of photochromic polymer films or coatings. |

| Photopolymerization | A monomer mixture containing the functional molecule is polymerized using light. researchgate.net | Development of light-sensitive resins and adhesives. |

| Grafting onto Nanoparticles | The functional molecule is covalently bonded to the surface of nanoparticles. nih.gov | Fabrication of novel sensors or smart catalysts. |

The inherent photophysical properties of azo compounds make them prime candidates for research in optoelectronics and photonics. The defining characteristic of the azo group is its ability to undergo reversible trans-cis isomerization upon exposure to light of a specific wavelength. This photo-switching behavior can lead to significant changes in the molecule's shape, polarity, and optical properties, which are the foundational principles for many light-responsive devices.

Studies on azobenzene-functionalized perylene (B46583) bisimide (PBI) derivatives have shown that the photoisomerization of the azo units can be used to control the supramolecular self-assembly of the molecules. researchgate.net By alternating irradiation with different wavelengths of light, the morphology of the molecular aggregates can be reversibly changed. researchgate.net This level of control is highly desirable for the development of optical data storage and photoswitchable devices.

Furthermore, research on other bis-alkynyl-2-trifluoromethylquinolines has demonstrated that the substitution pattern on the aromatic rings has a significant impact on the molecule's optical properties. nih.gov The position of the substituents can lead to a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This principle is directly applicable to this compound, where the specific arrangement of the xylylazo groups on the resorcinol ring would be expected to fine-tune its color and light-absorbing characteristics. The ability to tailor these properties is crucial for applications such as organic light-emitting diodes (OLEDs) and molecular sensors.

The research into triangular azo dyes has also revealed that their molecular assembly can lead to the formation of highly stable hexagonal structures with aggregation-induced emission enhancement (AIEE) characteristics. mdpi.com These structures can be reversibly transitioned to an amorphous state upon UV light exposure, leading to dramatic changes in their fluorescence. mdpi.com The potential for this compound to form similar ordered assemblies opens up possibilities for its use in advanced photonic materials and light-responsive sensors.

The following table summarizes the key optical properties of related azo compounds and their potential relevance to this compound.

| Property | Description | Relevance to this compound |

| Photoisomerization | Reversible trans-cis isomerization of the azo bond upon light exposure. researchgate.net | Potential for use in optical switches and data storage. |

| Bathochromic Shift | A shift of absorption or emission spectra to longer wavelengths due to substituent effects. nih.gov | Tunable optical properties for specific device applications. |

| Aggregation-Induced Emission Enhancement (AIEE) | Enhanced fluorescence in the aggregated state. mdpi.com | Development of highly sensitive fluorescent sensors. |

Molecular Recognition Studies and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. The resorcinol core of this compound provides a platform for such interactions, and the azo groups can also participate in specific binding events.

Research on other bis-azo dyes, such as Congo Red and Evans Blue, has shown that they can associate in aqueous solutions to form polymolecular micellar species. nih.gov This self-assembly is a form of molecular recognition and is crucial for their interaction with biological macromolecules like immunoglobulin G (IgG). nih.gov The study suggests that the dye molecules, in their aggregated form, can penetrate the protein structure, indicating a complex host-guest interaction. nih.gov It is plausible that this compound could exhibit similar self-association and binding behavior with appropriate host molecules.

The principles of host-guest chemistry are also well-illustrated by the interaction of various guest molecules with cyclodextrins, which are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov Studies have shown that hydrophobic molecules can be encapsulated within the cyclodextrin (B1172386) cavity, leading to changes in their solubility and stability. nih.gov Given the hydrophobic nature of the xylyl groups in this compound, it is a strong candidate for forming inclusion complexes with cyclodextrins. Such complexation could be used to modulate its properties for various applications, such as controlled release or enhanced solubility in aqueous systems.

Furthermore, the complexation of metal ions is a key aspect of molecular recognition. Research on related azo dyes like 4-(2'-pyridylazo)-resorcinol (PAR) and 4-(2'-thiazolylazo)-resorcinol (TAR) has demonstrated their ability to act as terdentate ligands, binding to bivalent metal ions. nih.gov The azo group and the hydroxyl groups of the resorcinol moiety participate in the coordination of the metal ion. nih.gov This suggests that this compound, with its two sets of potential binding sites, could form stable complexes with various metal ions, making it a valuable tool for metal ion sensing or sequestration.

The table below details the types of molecular recognition and host-guest interactions observed in related systems and their potential applicability to this compound.

| Interaction Type | Description | Potential Application for this compound |

| Self-Assembly/Micelle Formation | Spontaneous association of molecules into organized aggregates. nih.gov | Formation of functional nanostructures or delivery vehicles. |

| Inclusion Complexation | Encapsulation of a guest molecule within a host molecule's cavity. nih.gov | Enhanced solubility, stability, and controlled release. |

| Metal Ion Coordination | Binding of a metal ion by a ligand through coordinate bonds. nih.gov | Development of colorimetric sensors for metal ions. |

Derivatization Strategies and Structure Property Relationships of Bis Xylylazo Resorcinol Analogues

Synthesis of Novel Bis(xylylazo)resorcinol (B14697968) Derivatives

The primary method for synthesizing this compound is a classic two-step process central to azo dye chemistry. chemicalbook.comnih.gov The synthesis begins with the diazotization of an aromatic amine, in this case, 2,4-dimethylbenzenamine (xylylamine). This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) with sodium nitrite (B80452) to form a reactive diazonium salt. numberanalytics.comunb.ca This unstable intermediate is used immediately in the subsequent step.

The second step is the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks the electron-rich resorcinol (B1680541) ring. organic-chemistry.orgwikipedia.orgslideshare.net The substitution generally occurs at the positions para to the hydroxyl groups of the resorcinol. This electrophilic aromatic substitution reaction results in the formation of the this compound molecule. numberanalytics.com

The synthesis of novel derivatives is achieved by strategically altering the starting materials. For instance, using substituted 2,4-dimethylbenzenamines or other aromatic amines in the initial diazotization step will lead to different groups on the terminal aromatic rings. Similarly, employing modified resorcinol molecules in the coupling stage allows for the introduction of functional groups directly onto the central ring. mdpi.comjmchemsci.com

General Synthetic Scheme:

Step 1: Diazotization

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

(Where Ar-NH₂ is the aromatic amine, and HX is the acid)

Step 2: Azo Coupling

Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

(Where Ar'-H is the coupling component, such as resorcinol)

Systematic Modification of Azo and Resorcinol Moieties

Systematic modification of the this compound structure is key to creating a diverse library of analogues with varied properties. These modifications can be targeted at either the terminal azo-linked rings or the central resorcinol ring.

Modification of Azo Moieties: The nature of the aromatic rings attached to the azo groups is determined by the aromatic amine used in the initial synthesis. By replacing 2,4-dimethylbenzenamine with other substituted anilines, a wide range of functional groups can be introduced. These substitutions can alter the electronic properties and steric profile of the final molecule.

Modification of the Resorcinol Moiety: The central resorcinol ring can be functionalized before or after the coupling reaction. Methods such as acylation or esterification can introduce new functional groups. mdpi.comjmchemsci.com For example, reacting resorcinol with an acyl chloride or carboxylic acid anhydride (B1165640) can add ester or ketone functionalities, which can serve as new coordination sites or modulate the compound's solubility and electronic characteristics. jmchemsci.comresearchgate.net

| Modification Strategy | Target Moiety | Reagents/Methods | Potential Outcome |

| Amine Substitution | Azo | Using substituted anilines (e.g., chloro, nitro, methoxy (B1213986) anilines) in diazotization | Alters electronic properties, color, and reactivity |

| Acylation | Resorcinol | Reaction with acyl chlorides (e.g., acetyl chloride) and a catalyst | Introduces ketone groups, modifying polarity and coordination sites |

| Esterification | Resorcinol | Reaction with carboxylic acids or anhydrides | Introduces ester groups, affecting solubility and chelating ability |

| Alkylation | Resorcinol | Reaction with alkyl halides | Modifies steric hindrance and lipophilicity |

Elucidation of Structure-Optical Property Relationships

The distinct color of this compound and its derivatives arises from the extended π-conjugated system that includes the aromatic rings and the two azo (–N=N–) groups. researchgate.net This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the molecule to absorb light in the visible spectrum. researchgate.net

Modifying the chemical structure directly influences this electronic system, leading to predictable changes in the compound's optical properties, such as its color and maximum absorbance wavelength (λmax).

Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OH, -OCH₃, -NH₂) onto the aromatic rings increases the electron density of the conjugated system. This typically raises the energy of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic shift (a shift to longer wavelengths, i.e., towards red).

Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -NO₂, -CN, -SO₃H) lowers the energy of the LUMO. This also reduces the HOMO-LUMO gap, resulting in a bathochromic shift.

The parent compound, this compound, is noted for its brilliant orange color and solubility in solvents like ethanol (B145695) and toluene. chemicalbook.com In a highly acidic environment like concentrated sulfuric acid, it appears scarlet, indicating a significant change in its electronic structure due to protonation. chemicalbook.com

| Substituent Type on Aromatic Ring | Example Group | Expected Effect on λmax | Resulting Color Change |

| Electron-Donating (e.g., methoxy) | -OCH₃ | Bathochromic Shift (to longer λ) | Shift towards red/purple |

| Electron-Withdrawing (e.g., nitro) | -NO₂ | Bathochromic Shift (to longer λ) | Shift towards red/blue |

| Halogen (e.g., chloro) | -Cl | Minor Bathochromic Shift | Slight deepening of color |

| Parent Compound (xylyl groups) | -CH₃ | Reference (Orange) | Reference (Orange) |

Influence of Structural Modifications on Coordination Behavior and Sensor Performance

This compound's utility as an indicator suggests an inherent ability to interact and coordinate with other chemical species. The nitrogen atoms in the azo groups and the oxygen atoms of the resorcinol hydroxyls act as potential donor sites for forming coordination complexes, particularly with metal ions or protons.

By introducing specific functional groups onto the molecular framework, this coordination behavior can be harnessed and refined to create selective chemical sensors. The goal is to design a derivative where the coordination event with a target analyte produces a measurable signal, most commonly a change in color (colorimetric sensor) or fluorescence.

Enhanced Selectivity: Introducing moieties with a known affinity for a specific metal ion can create a highly selective sensor. For example, incorporating a carboxyl group (-COOH) or an amino group (-NH₂) can enhance binding affinity for certain cations.

Improved Sensitivity: Modifications that amplify the electronic change upon analyte binding will lead to a more pronounced and easily detectable signal, thereby increasing the sensor's sensitivity. For instance, a derivative might be designed to have its conjugation pathway significantly altered only when a specific ion binds.

| Introduced Functional Group | Potential Target Analyte | Principle of Detection |

| Carboxyl (-COOH) | Divalent Metal Ions (e.g., Cu²⁺, Pb²⁺) | Chelation leading to a color change |

| Hydroxyl (-OH) adjacent to azo | Metal Ions (e.g., Al³⁺, Fe³⁺) | Formation of stable chelate rings, altering λmax |

| Amino (-NH₂) | Protons (pH sensing), Heavy Metals | Protonation or coordination causing a spectral shift |

| Sulfonic Acid (-SO₃H) | pH, certain metal ions | Increases water solubility and provides a coordination site |

Environmental and Degradation Studies Methodological Focus

Photochemical and Chemical Degradation Mechanisms

While specific experimental studies on the photochemical and chemical degradation of Bis(xylylazo)resorcinol (B14697968) are not extensively documented, the primary mechanism of breakdown for azo dyes is well-established and involves the reductive cleavage of the azo bond (-N=N-).

The chemical structure of this compound contains two azo linkages, making it a diazo compound. Under reductive conditions, which can occur in anaerobic environments or through specific chemical reactions, these azo bonds are susceptible to cleavage. This reductive cleavage is a critical step in the degradation of the dye, as it leads to the formation of aromatic amines.

A 2016 assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) on a group of azo dyes, which included "Resorcinol, bis(xylylazo)-", highlighted that these chemicals have the potential to undergo reductive cleavage of the azo linkage. industrialchemicals.gov.au This process would likely result in the formation of potentially carcinogenic and/or genotoxic aromatic amines. industrialchemicals.gov.au

Based on the structure of this compound, the expected aromatic amine degradation products from the complete reductive cleavage of both azo bonds would be 2,4-dimethylaniline (B123086) and 4,6-diaminobenzene-1,3-diol.

Table 1: Expected Aromatic Amine Degradation Products of this compound via Reductive Cleavage

| Parent Compound | Degradation Product 1 | Degradation Product 2 |

| This compound | 2,4-Dimethylaniline | 4,6-Diaminobenzene-1,3-diol |

This table is based on the predicted reductive cleavage of the azo bonds in this compound.

Photochemical degradation, initiated by the absorption of light, can also play a role in the transformation of azo dyes. This process can involve direct photolysis, where the molecule is broken down by direct absorption of light energy, or indirect photolysis, involving reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals. For this compound, photochemical degradation would likely proceed through the cleavage of the azo bonds and potential hydroxylation and further breakdown of the aromatic rings.

Methodologies for Monitoring Degradation Products

To study the degradation of this compound and identify its breakdown products, a suite of analytical techniques would be employed. The selection of methods would be guided by the expected properties of the parent compound and its degradation products, particularly the aromatic amines.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectrophotometry: This technique is often used to monitor the decolorization of the dye solution, as the disappearance of the characteristic color is a primary indicator of the cleavage of the azo chromophore.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (MS), is a powerful tool for separating and identifying the parent dye and its various degradation intermediates from a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the identification of volatile and semi-volatile degradation products, such as the expected aromatic amine, 2,4-dimethylaniline, after appropriate sample preparation.

Other Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to identify changes in the functional groups of the molecule during the degradation process, providing evidence for the cleavage of the azo bond and the formation of new groups.

Table 2: Potential Methodologies for Monitoring this compound Degradation

| Analytical Technique | Purpose | Target Analytes |

| UV-Visible Spectrophotometry | Monitoring decolorization | This compound |

| HPLC-DAD/MS | Separation and identification of parent compound and degradation products | This compound, aromatic amines, and other intermediates |

| GC-MS | Identification of volatile degradation products | 2,4-Dimethylaniline and other volatile compounds |

| FTIR | Identification of functional group changes | Azo bonds, amine groups, hydroxyl groups |

This table outlines the likely analytical techniques that would be applied to study the degradation of this compound.

Advanced Oxidation Processes (AOPs) for Decomposition

Common AOPs that could be applied for the degradation of this compound include:

Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light.

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals.

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

UV/H2O2: The combination of ultraviolet light and hydrogen peroxide is an effective method for generating hydroxyl radicals for the oxidation of organic pollutants.

The goal of these AOPs is the complete mineralization of the dye into less harmful substances like carbon dioxide, water, and inorganic ions, thereby preventing the formation and release of potentially harmful aromatic amines. The effectiveness of each AOP would need to be experimentally determined for this compound, optimizing parameters such as pH, catalyst concentration, and oxidant dosage.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products